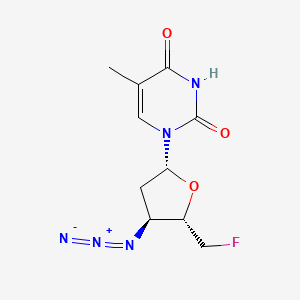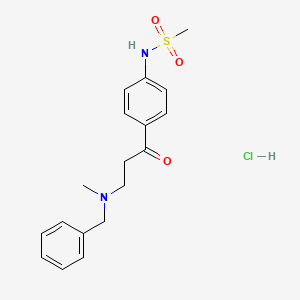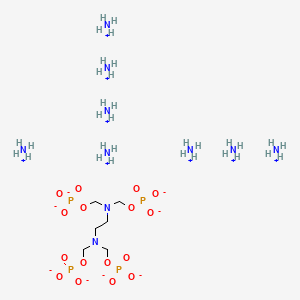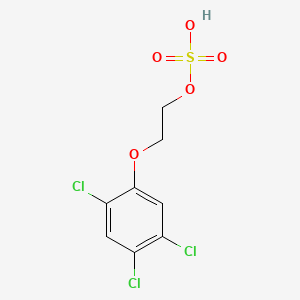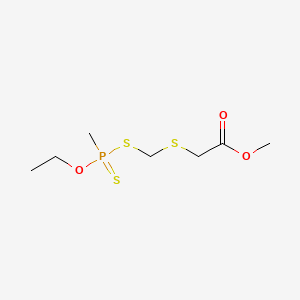
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate is an organophosphate compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes both phosphonodithioate and methoxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate typically involves the reaction of methylphosphonodithioic acid with ethyl alcohol and methoxycarbonylmethylthiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of methylphosphonodithioic acid with ethyl alcohol: This step forms the ethyl ester of methylphosphonodithioic acid.
Addition of methoxycarbonylmethylthiol:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: It is used in biochemical studies to investigate the effects of organophosphate compounds on biological systems.
Medicine: It is studied for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of normal cellular processes. The molecular targets include enzymes involved in the synthesis and degradation of neurotransmitters, as well as those involved in cellular metabolism.
Comparison with Similar Compounds
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
O-Ethyl methylphosphonothioic acid: This compound has a similar phosphonothioate group but lacks the methoxycarbonylmethylthio group.
O,O-Dimethyl S-(methoxycarbonyl)methyl phosphorodithioate: This compound has a similar methoxycarbonylmethylthio group but different alkyl groups on the phosphorodithioate moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
70519-66-3 |
|---|---|
Molecular Formula |
C7H15O3PS3 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
methyl 2-[[ethoxy(methyl)phosphinothioyl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C7H15O3PS3/c1-4-10-11(3,12)14-6-13-5-7(8)9-2/h4-6H2,1-3H3 |
InChI Key |
LUDKHDFIHVOJPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C)SCSCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



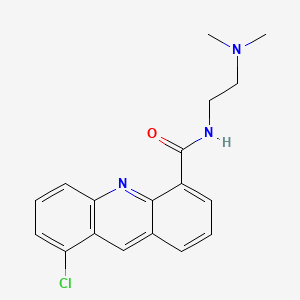
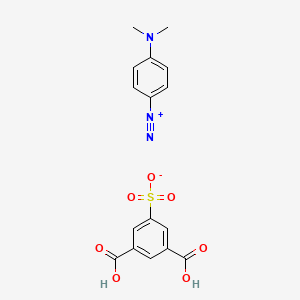
![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)
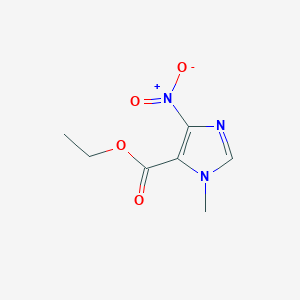
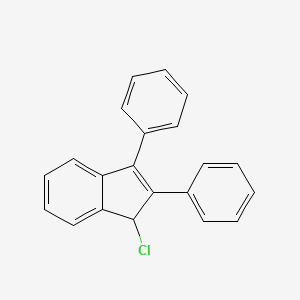
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)
